N-{[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide
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Overview
Description
N-{[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a triazole ring, a brominated aromatic amine, and a benzamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Brominated Aromatic Amine: The brominated aromatic amine can be introduced via a nucleophilic substitution reaction using 4-bromo-3-methylaniline and an appropriate electrophile.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiol-ene reaction or a nucleophilic substitution reaction involving a thiol and an alkyl halide.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized through an acylation reaction involving 2-methylbenzoic acid and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nucleophiles such as amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-({2-[(4-chloro-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide
- N-{[5-({2-[(4-fluoro-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide
Uniqueness
N-{[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C21H22BrN5O2S |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
N-[[5-[2-(4-bromo-3-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H22BrN5O2S/c1-13-6-4-5-7-16(13)20(29)23-11-18-25-26-21(27(18)3)30-12-19(28)24-15-8-9-17(22)14(2)10-15/h4-10H,11-12H2,1-3H3,(H,23,29)(H,24,28) |
InChI Key |
FBOCTHDNBHQDID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)Br)C |
Origin of Product |
United States |
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